CAS number and nomenclature for 2-(Benzoyloxy)-5-formylphenyl benzoate
CAS number and nomenclature for 2-(Benzoyloxy)-5-formylphenyl benzoate
This technical guide provides a comprehensive overview of 2-(Benzoyloxy)-5-formylphenyl benzoate, a specialized aromatic ester. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, and physicochemical properties.
Core Identification and Nomenclature
Chemical Abstract Service (CAS) Number: 54917-85-0
Systematic IUPAC Name: 2-(Benzoyloxy)-5-formylphenyl benzoate
This nomenclature clearly defines the molecular architecture: a central phenyl ring substituted with a formyl group and two benzoyloxy groups. The locants '2' and '5' specify the positions of the benzoyloxy and formyl groups, respectively, on the central phenyl ring.
Molecular Formula: C₂₁H₁₄O₅
Molecular Weight: 346.34 g/mol
Chemical Structure:
Caption: Molecular structure of 2-(Benzoyloxy)-5-formylphenyl benzoate.
Synthesis Methodology: The Schötten-Baumann Reaction
The synthesis of 2-(Benzoyloxy)-5-formylphenyl benzoate is effectively achieved through the acylation of a dihydroxylated benzaldehyde derivative, a classic example of the Schötten-Baumann reaction. This method is widely used for the preparation of esters and amides from acyl chlorides in the presence of a base.[1][2] The reaction involves the nucleophilic attack of the hydroxyl groups on the electrophilic carbonyl carbon of the benzoyl chloride.
The logical starting material for this synthesis is 2,5-dihydroxybenzaldehyde. The two hydroxyl groups can be benzoylated using benzoyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: Synthetic pathway for 2-(Benzoyloxy)-5-formylphenyl benzoate.
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure high purity and yield.
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Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1 equivalent of 2,5-dihydroxybenzaldehyde in a 10% aqueous solution of sodium hydroxide.
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Addition of Acylating Agent: Cool the flask in an ice bath. Add 2.2 equivalents of benzoyl chloride dropwise from the dropping funnel with vigorous stirring. The excess benzoyl chloride ensures complete di-acylation.
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Reaction Progression: Continue stirring vigorously for 30-60 minutes at room temperature. The formation of a white precipitate indicates the product is forming.
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Work-up and Isolation:
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Filter the reaction mixture through a Büchner funnel.
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Wash the solid precipitate thoroughly with cold water to remove any unreacted sodium hydroxide and sodium benzoate.
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Subsequently, wash with a cold, dilute sodium bicarbonate solution to remove any excess benzoyl chloride, followed by another wash with cold water.
-
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure crystalline 2-(Benzoyloxy)-5-formylphenyl benzoate.
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Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Physicochemical and Spectroscopic Data
While specific experimental data for 2-(Benzoyloxy)-5-formylphenyl benzoate is not widely published, the following table summarizes expected properties based on closely related analogs and general principles of organic chemistry.
| Property | Expected Value/Characteristics | Rationale/Reference |
| Melting Point | Crystalline solid with a defined melting point. | Aromatic esters are typically crystalline solids at room temperature.[3] |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. | The molecule is predominantly nonpolar due to the three aromatic rings. |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the aldehyde proton around 9.5-10.5 ppm. | The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and ester groups. |
| ¹³C NMR | Carbonyl carbons of the ester and aldehyde groups will appear downfield (>160 ppm). Aromatic carbons will be in the 120-150 ppm range. | The specific chemical shifts will depend on the electronic environment of each carbon atom. |
| IR Spectroscopy | Strong C=O stretching vibrations for the ester groups around 1730-1750 cm⁻¹. A distinct C=O stretch for the aldehyde group around 1700-1720 cm⁻¹. C-O stretching of the ester around 1250-1300 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. | These are characteristic absorption bands for the functional groups present in the molecule.[4][5] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (346.34 g/mol ). Fragmentation patterns would likely show the loss of benzoyl and benzoyloxy groups. | Mass spectrometry is a definitive tool for determining molecular weight and structural fragments.[6][7] |
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 2-(Benzoyloxy)-5-formylphenyl benzoate is primarily dictated by its three key functional groups: two ester linkages and an aldehyde.
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Ester Hydrolysis: The ester groups are susceptible to hydrolysis under both acidic and basic conditions, which would yield 2,5-dihydroxybenzaldehyde and benzoic acid. This property could be exploited for prodrug design, where the active compound is released upon enzymatic or chemical hydrolysis in a biological system.
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Aldehyde Reactions: The aldehyde group is a versatile functional handle for further chemical modifications. It can undergo a wide range of reactions, including:
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Reductive Amination: To introduce amine functionalities, which are crucial for many drug-receptor interactions.
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Wittig and Related Reactions: For the formation of carbon-carbon double bonds, allowing for the extension of the molecular scaffold.
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Oxidation: To form the corresponding carboxylic acid.
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Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones, which can be important pharmacophores.
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While there is limited specific information on the biological activity of 2-(Benzoyloxy)-5-formylphenyl benzoate itself, the structural motifs present suggest several potential avenues for investigation in drug discovery:
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Enzyme Inhibition: Phenyl benzoate derivatives have been investigated as esterase inhibitors.[6] The presence of the ester groups in this molecule makes it a candidate for screening against various esterases.
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Antimicrobial and Antifungal Agents: Benzaldehyde and its derivatives are known to possess antimicrobial and antifungal properties.[8][9] The unique substitution pattern of this molecule could lead to novel antimicrobial agents.
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Anti-inflammatory and Anticancer Activity: Substituted benzaldehydes and benzoic acid derivatives have been explored for their anti-inflammatory and anticancer properties.[10] The combination of these functionalities in a single molecule warrants investigation in these therapeutic areas.
Conclusion
2-(Benzoyloxy)-5-formylphenyl benzoate is a readily accessible compound through established synthetic methodologies like the Schötten-Baumann reaction. Its trifunctional nature, possessing two benzoyloxy groups and a reactive aldehyde, makes it a versatile building block for the synthesis of more complex molecules. While its specific biological activities are not yet well-documented, its structural features suggest potential applications in medicinal chemistry, particularly in the development of novel enzyme inhibitors, antimicrobial agents, and other therapeutic candidates. Further research into the biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. [Link]
-
PrepChem. (n.d.). Synthesis of 2,4-dibenzyloxybenzaldehyde. [Link]
- Google Patents. (1997).
-
Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
PubMed. (2007). The search of the target of promotion: Phenylbenzoate esterase activities in hen peripheral nerve. [Link]
-
NIST WebBook. (n.d.). Benzoic acid, phenyl ester. [Link]
-
NIST WebBook. (n.d.). Benzyl Benzoate. [Link]
-
PubChem. (n.d.). Phenyl benzoate. [Link]
-
Schotten-Baumann Reaction. (n.d.). Name Reactions in Organic Synthesis. [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Quora. (2017). Is the Schotten-Baumann reaction the same as benzoylation?. [Link]
-
Scribd. (2020). Schotten-Baumann Reaction. [Link]
-
ResearchGate. (2023). Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. [Link]
-
ResearchGate. (n.d.). Modern Advances in the Preparation of Phenyl Benzoate Derivatives and Their Applied Properties. [Link]
-
PubMed Central (PMC). (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. [Link]
-
PubMed Central (PMC). (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]
-
ResearchGate. (2025). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. [Link]
-
ResearchGate. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link]
-
MDPI. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. [Link]
-
PubChem. (n.d.). 2-Formyl-3,5-dihydroxyphenyl benzoate. [Link]
-
LookChem. (n.d.). 4-FORMYLPHENYL BENZOATE. [Link]
-
Sami Publishing Company. (2021). Simple and Efficient Synthesis of 2. [Link]
-
MassBank. (2013). MassBank3. [Link]
-
ResearchGate. (n.d.). Methyl 2-(benzoyloxy)benzoate. [Link]
-
NIST WebBook. (n.d.). 2-Benzoyloxyacetophenone. [Link]
-
MPG.PuRe. (n.d.). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. [Link]
-
PubMed Central (PMC). (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]
-
MDPI. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. [Link]
-
FooDB. (2010). Showing Compound Benzyl benzoate (FDB012844). [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Benzoyloxyacetophenone (CAS 4010-33-7). [Link]
-
NIST WebBook. (n.d.). Benzoic acid, phenylmethyl ester. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. [Link]
- Crystal structure of 5-[(benzoyloxy)
-
PubChem. (n.d.). DL-Benzoin benzoate. [Link]
-
PubChem. (n.d.). ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl). [Link]
Sources
- 1. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. 4-Formylphenyl benzoate | C14H10O3 | CID 220559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. byjus.com [byjus.com]
- 6. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0230754) [np-mrd.org]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
